molecular formula C7H10BrNOS B13082191 2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine

2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine

Cat. No.: B13082191
M. Wt: 236.13 g/mol
InChI Key: OFHQDZYIDQSRQK-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine is a substituted phenethylamine derivative featuring a brominated thiophene ring and a methoxyethylamine side chain. Its molecular structure combines a heteroaromatic thiophene core with a halogen (bromine) at the 5-position and a methoxy group at the 2-position of the ethanamine chain.

Properties

Molecular Formula

C7H10BrNOS

Molecular Weight

236.13 g/mol

IUPAC Name

2-(5-bromothiophen-3-yl)-2-methoxyethanamine

InChI

InChI=1S/C7H10BrNOS/c1-10-6(3-9)5-2-7(8)11-4-5/h2,4,6H,3,9H2,1H3

InChI Key

OFHQDZYIDQSRQK-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=CSC(=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine typically involves the bromination of thiophene followed by the introduction of the methoxyethanamine group. One common method is the bromination of thiophene using N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then reacted with 2-methoxyethanamine under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyethanamine moiety can enhance the compound’s solubility and bioavailability, while the brominated thiophene ring can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Thiophene Derivatives

2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine (CAS 1250927-84-4)
  • Structural Differences : Chlorine replaces bromine at the 5-position, and the thiophene substitution is at the 2-position instead of 3.
  • The shifted thiophene substitution may influence molecular conformation .
1-(5-Bromo-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine
  • Structural Differences : Replaces the thiophene ring with a brominated benzene ring and adds a second methoxyphenyl group.
  • Impact : The aromatic benzene core increases hydrophobicity, while dual methoxy groups may enhance metabolic stability compared to the thiophene analog .

Positional Isomers

2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine (EN300-26869281)
  • Structural Differences : Bromine at the 5-position of the thiophene, but substitution at the 2-yl position instead of 3-yl.
  • Impact : Altered spatial arrangement could affect interactions with biological targets. The 2-yl substitution may lead to different packing in crystal structures or solubility profiles .

Core Structure Variants

2-(2,5-Dimethoxy-4-methylphenyl)-2-methoxyethan-1-amine (BOD)
  • Structural Differences : Replaces thiophene with a dimethoxy-methylphenyl ring.
  • Pharmacological Impact : BOD failed to induce self-administration in rats, suggesting that thiophene-based analogs like the target compound may have distinct pharmacokinetic or receptor-binding properties .

Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features
2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine Not Provided C₇H₁₀BrNOS ~242.12 (estimated) Bromine at 5-thiophene, methoxyethylamine
2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine 1250927-84-4 C₇H₁₀ClNOS 191.68 Chlorine substitution, 2-thiophene
BOD Not Provided C₁₁H₁₇NO₃ 211.26 Dimethoxy-methylphenyl core
  • Solubility : Bromine’s hydrophobicity may reduce aqueous solubility compared to chlorine analogs.
  • Stability : Thiophene’s aromaticity confers greater stability against oxidation compared to benzene derivatives .

Computational and Analytical Approaches

  • Quantum Mechanical Calculations : Used to predict electronic circular dichroism (ECD) spectra and conformational stability in related compounds ().
  • Crystallography : SHELXL () and OLEX2 () are tools for structural elucidation, critical for comparing stereochemistry with analogs.

Biological Activity

2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine is a thiophene derivative with notable biological activities, particularly in antimicrobial and anticancer research. Its unique structure, featuring a brominated thiophene ring and a methoxyethanamine group, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential applications in medicine.

  • Molecular Formula : C11_{11}H12_{12}BrN\O
  • Molecular Weight : 236.13 g/mol
  • Structural Characteristics : The compound consists of a thiophene ring substituted at the 5-position with a bromine atom and connected to a methoxyethanamine moiety.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound shows antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.
  • Anticancer Activity : The compound has been investigated for its anticancer properties, with studies indicating potential cytotoxic effects on cancer cell lines. The proposed mechanisms include modulation of apoptosis pathways and inhibition of cancer cell proliferation.

The biological activity of this compound is thought to involve:

  • Enzyme Modulation : Interaction with specific enzymes that are critical for cell survival and proliferation.
  • Receptor Binding : Potential binding to receptors involved in cellular signaling pathways, influencing various biological responses.

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Activity Study :
    • A study assessed the cytotoxic effects on the AMJ13 breast cancer cell line. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations (40 µg/ml showed approximately 66% inhibition after 72 hours) .
  • Microbial Inhibition Study :
    • Research indicated that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound in relation to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(4-Bromothiophen-3-yl)-2-methoxyethan-1-amineSimilar thiophene ring with different brominationModerate anticancer activity
4-(Bromothiophen-3-yl)boronic acidContains boronic acid functionalityLimited antimicrobial activity
4-[ (4-Bromothiophen-3-yl)carbonyl]morpholineIncorporates a morpholine ringAnticancer properties noted
2-(4,5-Dibromothiophen-2-YL)-2-methoxyethanamineContains additional bromine substituentsEnhanced cytotoxicity observed

This table illustrates how the unique combination of bromothiophene and methoxyethanamine groups in our compound enhances its biological activity compared to others.

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